molecular formula C19H15Cl3N2O3 B12543463 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]

Cat. No.: B12543463
M. Wt: 425.7 g/mol
InChI Key: LETKTMPBFXDDKN-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like methanol or toluene, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15Cl3N2O3

Molecular Weight

425.7 g/mol

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3

InChI Key

LETKTMPBFXDDKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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